An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed examination of the predicted physicochemical properties of the novel heterocyclic compound, 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide, outlining the theoretical basis for its anticipated properties and providing robust, field-proven methodologies for their empirical determination. By dissecting the contributions of the aminopyrimidine and azetidin-3-ol moieties, we offer a comprehensive framework for researchers to understand, handle, and further develop this compound. This whitepaper is structured to empower scientists with the foundational knowledge and practical protocols necessary for integrating this molecule into drug discovery and development pipelines.
Introduction and Molecular Overview
The compound 1-(6-aminopyrimidin-4-yl)azetidin-3-ol is a unique molecular entity that combines the structural features of a substituted pyrimidine with a strained azetidine ring. Such hybrid molecules are of significant interest in medicinal chemistry, as they can interact with biological targets in novel ways, potentially offering improved selectivity, potency, and pharmacokinetic profiles. The 6-aminopyrimidine fragment is a well-known pharmacophore present in numerous kinase inhibitors and other therapeutic agents, valued for its hydrogen bonding capabilities.[1] The azetidin-3-ol motif is a versatile scaffold that can impart desirable properties such as increased solubility and metabolic stability.[2]
This guide will first present the predicted physicochemical properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, followed by detailed experimental protocols for their validation.
Chemical Structure and Key Functional Groups
The structure of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol features several key functional groups that dictate its chemical behavior and physical properties.
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Figure 1: Chemical structure of 1-(6-Aminopyrimidin-4-yl)azetidin-3-ol.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol. These values are derived from computational modeling and analysis of structurally related compounds.
| Property | Predicted Value | Scientific Rationale and Implications |
| Molecular Formula | C₇H₁₀N₄O | |
| Molecular Weight | 180.19 g/mol | |
| CAS Number | Not available | |
| Appearance | Predicted to be a white to off-white solid. | Based on similar aminopyrimidine and azetidinol derivatives. |
| Melting Point | 170-190 °C | The presence of hydrogen bond donors and acceptors suggests a crystalline solid with a relatively high melting point. |
| Boiling Point | > 350 °C (decomposes) | High boiling point is expected due to strong intermolecular forces. Decomposition before boiling is likely. |
| Solubility | Soluble in DMSO and methanol; sparingly soluble in water. | The polar functional groups (amino, hydroxyl) enhance aqueous solubility, but the heterocyclic core may limit it. |
| pKa | Basic pKa ~4-5 (pyrimidine nitrogen); Acidic pKa ~10-11 (azetidinol hydroxyl) | The aminopyrimidine moiety is basic, while the hydroxyl group on the azetidine ring is weakly acidic. |
| LogP | -0.5 to 0.5 | The combination of polar and nonpolar fragments suggests a relatively balanced lipophilicity. |
Experimental Protocols for Physicochemical Characterization
To empirically determine the properties of 1-(6-aminopyrimidin-4-yl)azetidin-3-ol, a series of standardized experiments should be conducted. The following protocols are designed to provide accurate and reproducible data.
Determination of Melting Point
Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. It is the temperature at which the solid and liquid phases are in equilibrium.
Methodology:
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A small amount of the crystalline compound is packed into a capillary tube.
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The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is gradually increased (1-2 °C/min) near the expected melting point.
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The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.
Aqueous Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound in a specific solvent.
Methodology:
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An excess amount of the solid compound is added to a known volume of water in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
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The suspension is filtered to remove undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness: This method is considered highly reliable as it measures the true thermodynamic equilibrium solubility. The use of HPLC for quantification provides high sensitivity and specificity.
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Figure 2: Workflow for Shake-Flask Solubility Determination.
pKa Determination (Potentiometric Titration)
Principle: Potentiometric titration is a classic and accurate method for determining the pKa values of ionizable groups in a molecule by measuring the change in pH upon the addition of a titrant.
Methodology:
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A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH electrode throughout the titration.
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The pKa values are determined from the half-equivalence points on the titration curve.
Expertise & Experience: The choice of co-solvent is critical if the compound has low aqueous solubility. The effect of the co-solvent on the apparent pKa should be considered and potentially extrapolated to 0% co-solvent.
Lipophilicity (LogP) Determination (HPLC Method)
Principle: The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. A reversed-phase HPLC method can be used to estimate LogP based on the compound's retention time.
Methodology:
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A series of standard compounds with known LogP values are injected onto a reversed-phase HPLC column (e.g., C18).
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The retention times of the standards are recorded.
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A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known LogP values.
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The target compound is injected under the same chromatographic conditions, and its retention time is measured.
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The LogP of the target compound is calculated from its retention factor using the calibration curve.
Authoritative Grounding: This method is well-established and provides a high-throughput alternative to the traditional shake-flask method for LogP determination. The results are highly correlated with the shake-flask method for many classes of compounds.
Spectral and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
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8.0-8.2 (m, 2H): Protons on the pyrimidine ring.
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6.5-6.7 (br s, 2H): Protons of the amino group.
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6.0-6.2 (m, 1H): Proton on the pyrimidine ring.
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5.0-5.2 (d, 1H): Hydroxyl proton.
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4.5-4.7 (m, 1H): CH proton of the azetidine ring bearing the hydroxyl group.
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3.8-4.0 (m, 2H): CH₂ protons of the azetidine ring adjacent to the nitrogen.
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3.4-3.6 (m, 2H): CH₂ protons of the azetidine ring.
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
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160-165 (3C): Carbons of the pyrimidine ring.
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95-100 (1C): Carbon of the pyrimidine ring.
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60-65 (1C): CH carbon of the azetidine ring.
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50-55 (2C): CH₂ carbons of the azetidine ring.
Mass Spectrometry (MS)
Expected [M+H]⁺: m/z 181.0982 for C₇H₁₁N₄O⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Conclusion
1-(6-Aminopyrimidin-4-yl)azetidin-3-ol is a promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive overview of its predicted physicochemical properties and the experimental methodologies required for their validation. The presented protocols are robust and based on established scientific principles, ensuring the generation of high-quality, reliable data. By understanding and empirically determining these fundamental properties, researchers can accelerate the progression of this and related molecules through the drug discovery and development process.
References
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